molecular formula C8H24N4Zr B1585286 Tetrakis(dimethylamino)zirconium CAS No. 19756-04-8

Tetrakis(dimethylamino)zirconium

Cat. No. B1585286
Key on ui cas rn: 19756-04-8
M. Wt: 267.53 g/mol
InChI Key: DWCMDRNGBIZOQL-UHFFFAOYSA-N
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Patent
US04892914

Procedure details

The lithium dimethylamide, 0.5 mole, in 250 ml of diethyl ether is chilled in an acetone/dry ice bath to -78° C. Zirconium tetrachloride, 26 g (0.112 mole), is transferred to a solid addition funnel attached to the 1000 ml Schlenk then added over 30 minutes to the magnetically stirred lithium dimethylamide slurry. The mixture is warmed slowly to room temperature then refluxed 1 hour. All volatiles are removed under vacuum at room temperature and the remaining oily solid is extracted twice with 150 ml portions of hexane. The combined extracts are reduced in solvent volume then transferred to a 50 ml flask. Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg) to give a white crystalline, low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N-:2][CH3:3].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:9]>C(OCC)C>[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[Zr+4:9] |f:0.1,2.3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N-]C.[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N-]C.[Li+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
All volatiles are removed under vacuum at room temperature
EXTRACTION
Type
EXTRACTION
Details
the remaining oily solid is extracted twice with 150 ml portions of hexane
CUSTOM
Type
CUSTOM
Details
then transferred to a 50 ml flask
DISTILLATION
Type
DISTILLATION
Details
Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give a white crystalline, low melting solid

Outcomes

Product
Name
Type
Smiles
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04892914

Procedure details

The lithium dimethylamide, 0.5 mole, in 250 ml of diethyl ether is chilled in an acetone/dry ice bath to -78° C. Zirconium tetrachloride, 26 g (0.112 mole), is transferred to a solid addition funnel attached to the 1000 ml Schlenk then added over 30 minutes to the magnetically stirred lithium dimethylamide slurry. The mixture is warmed slowly to room temperature then refluxed 1 hour. All volatiles are removed under vacuum at room temperature and the remaining oily solid is extracted twice with 150 ml portions of hexane. The combined extracts are reduced in solvent volume then transferred to a 50 ml flask. Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg) to give a white crystalline, low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N-:2][CH3:3].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:9]>C(OCC)C>[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[Zr+4:9] |f:0.1,2.3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N-]C.[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N-]C.[Li+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
All volatiles are removed under vacuum at room temperature
EXTRACTION
Type
EXTRACTION
Details
the remaining oily solid is extracted twice with 150 ml portions of hexane
CUSTOM
Type
CUSTOM
Details
then transferred to a 50 ml flask
DISTILLATION
Type
DISTILLATION
Details
Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give a white crystalline, low melting solid

Outcomes

Product
Name
Type
Smiles
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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